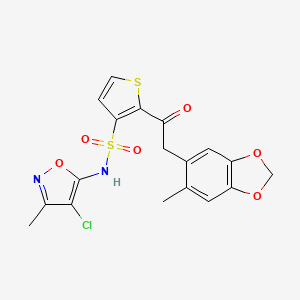












|
REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[Cl:13][C:14]1[C:15]([CH3:31])=[N:16][O:17][C:18]=1[NH:19][S:20]([C:23]1[CH:27]=[CH:26][S:25][C:24]=1[C:28]([OH:30])=O)(=[O:22])=[O:21].N1C=CN=C1.Cl.CNOC.Cl[CH2:43][C:44]1[C:52]([CH3:53])=[CH:51][C:47]2[O:48][CH2:49][O:50][C:46]=2[CH:45]=1.[Mg]>O1CCCC1>[Cl:13][C:14]1[C:15]([CH3:31])=[N:16][O:17][C:18]=1[NH:19][S:20]([C:23]1[CH:27]=[CH:26][S:25][C:24]=1[C:28](=[O:30])[CH2:53][C:52]1[C:44]([CH3:43])=[CH:45][C:46]2[O:50][CH2:49][O:48][C:47]=2[CH:51]=1)(=[O:21])=[O:22] |f:3.4|
|


|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(=O)O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
380 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
420 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC2=C(OCO2)C=C1C
|
|
Name
|
|
|
Quantity
|
826 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at ambient temperature for about 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Under continuous stirring, the mixture was maintained at ambient temperature for about 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
The resulting residue was treated with toluene
|
|
Type
|
CONCENTRATION
|
|
Details
|
re-concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting red oil was dissolved in anhydrous tetrahydrofuran (20 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to about 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
treated with a Grignard reagent
|
|
Type
|
TEMPERATURE
|
|
Details
|
Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
at ambient temperature for about 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
At about 0° C., the reaction mixture was quenched with a mixture of concentrated hydrochloric acid (20 mL) and methanol (50 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at about 0° C. for about 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was isolated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by prep-TLC (eluted with CH2Cl2:MeOH=7:1)
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(CC1=CC2=C(OCO2)C=C1C)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 150 mg | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 11.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |